N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6O2/c20-11-1-4-13(5-2-11)23-16-7-8-27-18(25-16)26-28(19(27)30)10-17(29)24-15-9-12(21)3-6-14(15)22/h1-9H,10H2,(H,24,29)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHFTHCAWHPHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents help in the selective introduction of fluorine atoms at specific positions on the aromatic rings.
Coupling Reactions: The final step involves coupling the triazolopyrimidine core with the fluorophenyl groups. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of N-oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The triazolopyrimidine core can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[4,3-c]pyrimidine Derivatives
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Structural Differences :
- Phenyl substituents : 2,5-Dimethylphenyl (vs. 2,5-difluorophenyl) in the acetamide side chain.
- Core substitution : Triazolo[4,3-c]pyrimidine (vs. 4,3-a) with methyl groups at position 5.
- Impact on Properties: Molecular weight: 420.45 (lower than the target compound due to methyl groups). Solubility: Methyl groups may increase lipophilicity compared to fluorine.
2-{5-[(4-Fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide (CAS 1251574-23-8, )
- Structural Differences: Substituent position: 4-Fluoro-3-methylphenylamino (vs. 4-fluorophenylamino) on the triazolo-pyrimidine. Acetamide side chain: 2-Fluorophenyl (vs. 2,5-difluorophenyl).
- Molecular weight: 424.4 (slightly higher than the target compound due to methyl addition) .
Thieno[3,2-d]pyrimidine Analogs
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()
- Structural Differences: Core structure: Thieno[3,2-d]pyrimidine (vs. triazolo[4,3-a]pyrimidine). Substituents: 4-Methoxyphenyl (electron-donating) at position 7 (vs. 4-fluorophenylamino).
- Impact on Properties: Planarity: Thieno-pyrimidine’s sulfur atom reduces aromaticity, altering binding pocket compatibility. Metabolic stability: Methoxy groups may increase susceptibility to oxidative metabolism compared to fluorine .
Substituent Position and Electronic Effects ()
NMR studies on triazolopyrimidine analogs (e.g., Rapa, compounds 1 and 7) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, indicating changes in electronic environments. For the target compound:
- Fluorine atoms in the 2,5-difluorophenyl group create a polarized region, enhancing hydrogen-bond acceptor capacity.
- 4-Fluorophenylamino group stabilizes the triazolo-pyrimidine core via resonance, affecting reactivity and binding .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a triazole-pyrimidine core. Key properties include:
- Molecular Weight: 414.3 g/mol
- LogP (XLogP3-AA): 1.9
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 6
- Rotatable Bonds: 5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and subsequent modifications to introduce fluorinated phenyl groups. The synthetic pathway often employs methods such as nucleophilic substitution and cyclocondensation reactions to achieve the desired molecular architecture.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and apoptosis.
In a study focusing on fluorinated triazoles, compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of triazole exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
A comparative study showed that certain triazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:
- Fluorination: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring: This moiety is crucial for biological activity; modifications can lead to varied pharmacological profiles.
Case Studies
- Anticancer Screening : In one study involving a library of triazole derivatives screened against multicellular spheroids derived from cancer cell lines, several compounds showed promising results in reducing tumor viability .
- Antimicrobial Efficacy : A series of experiments assessed the efficacy of various triazole derivatives against resistant bacterial strains. Compounds with similar structures demonstrated significant activity against Acinetobacter baumannii, indicating potential for treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of aminotriazoles with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, similar compounds (e.g., pyrazolo[4,3-d]pyrimidines) are synthesized via multi-step reactions involving amidation, cyclization, and halogenation . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., amine:imine forms at 50:50 ratios) and using catalysts like Pd for cross-coupling reactions. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches by identifying critical parameters such as temperature, solvent polarity, and reaction time .
Q. How can the structural conformation of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Key proton environments (e.g., aromatic NH at δ 11.20–13.30 ppm) and splitting patterns confirm substitution patterns and tautomeric equilibria (amine/imine ratios) .
- X-ray crystallography : Single-crystal analysis resolves disorder in heterocyclic cores (e.g., pyrimidine rings) and validates bond lengths (mean C–C = 0.005 Å) .
- Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl/F substituents) and molecular ion peaks (e.g., [M+H]+ at m/z 394.382 for analogous compounds) .
Q. What are the primary challenges in purifying this compound, and what separation techniques are most effective?
- Methodological Answer : Challenges include isolating polar intermediates and removing unreacted fluorophenyl precursors. Techniques:
- Column chromatography : Use gradient elution with hexane/ethyl acetate mixtures to separate regioisomers.
- Membrane separation : Optimize pore size (e.g., 0.2 µm) for nanofiltration of acetamide derivatives .
- Recrystallization : Polar solvents (e.g., DMF/water) enhance crystal lattice stability for high-purity (>95%) products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, QM/MM) predict the reactivity of the triazolopyrimidine core in catalytic reactions?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) map transition states and activation energies for nucleophilic attacks at the pyrimidine C-2 position .
- Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics (e.g., DMSO vs. THF) .
- AI-driven optimization : Machine learning (e.g., neural networks) identifies optimal conditions (e.g., 80°C, 12h) by training on datasets of analogous triazolo reactions .
Q. What strategies resolve contradictions in biological activity data (e.g., IC50 variability) across different assay conditions?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-scores to account for inter-lab variability in cell lines (e.g., HEK293 vs. HeLa).
- Heterogeneity testing : Apply ANOVA to evaluate pH, temperature, and solvent (DMSO%) effects on bioactivity .
- Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) if ELISA results are inconsistent .
Q. How can reaction engineering principles improve scalability for multi-step syntheses of this compound?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., unstable imine intermediates) via precise residence time control .
- Process simulation : Aspen Plus models optimize heat/mass transfer for exothermic amidation steps .
- Scale-up criteria : Maintain geometric similarity (e.g., impeller diameter) and match Reynolds numbers during agitator scaling .
Q. What advanced spectroscopic techniques characterize dynamic equilibria (e.g., keto-enol tautomerism) in this compound?
- Methodological Answer :
- VT-NMR (Variable Temperature NMR) : Monitor tautomeric shifts (e.g., NH proton exchange) between 25°C and 80°C .
- 2D NOESY : Correlate spatial proximity of fluorophenyl and triazole protons to confirm intramolecular H-bonding .
- In situ IR spectroscopy : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) during tautomer transitions .
Methodological Tools and Resources
- Data Management : Use ELN (Electronic Lab Notebook) systems with encryption protocols to archive raw spectra and reaction logs .
- Software : COMSOL Multiphysics for reactor simulation ; MestReNova for NMR analysis .
- Safety : Follow first-aid measures for acetamide exposure (e.g., eye rinsing for 15+ minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
